Brexpiprazole S-oxide D8

LC-MS/MS Bioanalysis Pharmacokinetics

Brexpiprazole S-oxide D8 (CAS 2748605-29-8) is the octa-deuterated form of Brexpiprazole S-oxide (DM-3411), the major circulating metabolite of the atypical antipsychotic Brexpiprazole. With a molecular formula of C25H19D8N3O3S and a molecular weight of 457.61 g/mol, this stable isotope-labeled compound is specifically designed to serve as an internal standard (IS) for the accurate quantification of the unlabeled metabolite in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C25H27N3O3S
Molecular Weight 457.6 g/mol
Cat. No. B12423047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrexpiprazole S-oxide D8
Molecular FormulaC25H27N3O3S
Molecular Weight457.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CS(=O)C5=CC=C4
InChIInChI=1S/C25H27N3O3S/c29-25-9-7-19-6-8-20(18-22(19)26-25)31-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-32(24)30/h3-10,17-18H,1-2,11-16H2,(H,26,29)/i12D2,13D2,14D2,15D2
InChIKeyVJYXYAVCCLPIPM-DHNBGMNGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brexpiprazole S-Oxide D8: A Deuterated Metabolite Internal Standard for LC-MS Quantification


Brexpiprazole S-oxide D8 (CAS 2748605-29-8) is the octa-deuterated form of Brexpiprazole S-oxide (DM-3411), the major circulating metabolite of the atypical antipsychotic Brexpiprazole . With a molecular formula of C25H19D8N3O3S and a molecular weight of 457.61 g/mol, this stable isotope-labeled compound is specifically designed to serve as an internal standard (IS) for the accurate quantification of the unlabeled metabolite in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Brexpiprazole S-Oxide D8 Cannot Be Substituted with Unlabeled Metabolite or Parent Drug IS


In LC-MS/MS quantification of Brexpiprazole S-oxide, substituting Brexpiprazole S-oxide D8 with unlabeled metabolite or a parent drug deuterated analog (e.g., Brexpiprazole-d8) introduces unacceptable analytical error. Unlabeled standards cannot be distinguished from the endogenous analyte, while parent drug analogs possess different chemical properties (e.g., retention time, ionization efficiency) that preclude accurate correction for matrix effects and recovery losses [1]. Stable isotope-labeled internal standards (SIL-IS) require near-identical physicochemical behavior to the target analyte to co-elute and compensate for signal suppression; deuterated metabolites are specifically required to achieve this for metabolite quantification [2].

Brexpiprazole S-Oxide D8 Evidence Guide: Quantitative Differentiation from Analogs


Superior Analytical Precision vs. Parent Drug IS for Metabolite Quantification

When quantifying Brexpiprazole S-oxide in human plasma, the use of Brexpiprazole S-oxide D8 as the internal standard provides a more robust correction for matrix effects and recovery than the commonly used parent drug internal standard, Brexpiprazole-d8. The metabolite-specific IS co-elutes identically with the target analyte, ensuring uniform ionization efficiency across the chromatographic peak [1]. This results in a significantly lower coefficient of variation (%CV) and improved accuracy in clinical sample analysis .

LC-MS/MS Bioanalysis Pharmacokinetics

Validated Use in ANDA Method Development and Quality Control

Brexpiprazole S-oxide D8 is supplied with detailed characterization data compliant with regulatory guidelines and is explicitly marketed for use in Abbreviated New Drug Application (ANDA) method development, method validation (AMV), and Quality Controlled (QC) applications [1]. This is in contrast to unlabeled Brexpiprazole S-oxide, which is primarily a reference standard for biological activity testing, or Brexpiprazole-d8, which is intended as an IS for the parent drug .

ANDA Method Validation Quality Control

High Chemical Purity (≥98%) for Reliable and Reproducible Quantitation

Multiple commercial sources confirm a purity specification of ≥98% for Brexpiprazole S-oxide D8, often determined by HPLC . This high level of chemical purity minimizes the contribution of unlabeled or otherwise modified impurities that could interfere with mass spectrometric detection and quantitation, thereby ensuring a higher degree of confidence in the resulting analytical data compared to lower-purity alternatives .

Chemical Purity Analytical Chemistry Quality Assurance

Primary Metabolite with Pharmacologically Inactive Profile: A Specific Target for Drug-Drug Interaction Studies

Pharmacokinetic studies have demonstrated that the primary metabolite, Brexpiprazole S-oxide (DM-3411), exhibits a lower affinity for dopamine D2 receptors than the parent drug, and crucially, neither it nor other major metabolites are detected in the brain [1]. This confirms that the metabolite is pharmacologically inactive and acts solely as a marker of CYP3A4-mediated metabolism [2]. Consequently, quantifying this specific metabolite using its deuterated internal standard is essential for accurately assessing the impact of CYP3A4 inhibitors or inducers on Brexpiprazole clearance.

Drug-Drug Interactions CYP3A4 Metabolism

Brexpiprazole S-Oxide D8: Key Applications in Drug Development and Bioanalysis


Generic Drug Development and ANDA Filing

This deuterated standard is the essential choice for analytical method development, validation (AMV), and quality control (QC) release testing for generic Brexpiprazole formulations. Its use ensures robust, regulatory-compliant quantification of the primary metabolite DM-3411 in bioequivalence studies, directly supporting Abbreviated New Drug Application (ANDA) submissions [1].

Clinical Drug-Drug Interaction (DDI) Studies

Quantification of Brexpiprazole S-oxide in human plasma using Brexpiprazole S-oxide D8 as an internal standard is the gold standard for assessing the impact of CYP3A4 modulators on Brexpiprazole metabolism. Because DM-3411 is a specific and inactive marker of CYP3A4 activity, its accurate measurement is critical for establishing DDI liabilities and determining appropriate dose adjustments [2].

In Vitro Metabolism and CYP Phenotyping Assays

In hepatocyte or recombinant enzyme assays designed to evaluate Brexpiprazole's metabolic pathways, Brexpiprazole S-oxide D8 enables precise LC-MS/MS quantitation of the DM-3411 metabolite formed. This provides a reliable and scalable method for comparing the metabolic capacity of different lots of primary cells or assessing the inhibitory potential of new chemical entities (NCEs) on CYP3A4 .

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